6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Overview
Description
6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features both bromine and iodine substituents on a pyrrolo[3,2-b]pyridine core, with a phenylsulfonyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolo[3,2-b]pyridine core, followed by selective bromination and iodination. The phenylsulfonyl group is then introduced through sulfonylation reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the phenylsulfonyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include organometallic compounds and halide sources.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens .
Scientific Research Applications
6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine: Shares a similar core structure but lacks the phenylsulfonyl group.
Fluoropyridines: Compounds with fluorine substituents on the pyridine ring, exhibiting different reactivity and properties.
Uniqueness: 6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both bromine and iodine atoms, along with the phenylsulfonyl group. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-bromo-3-iodopyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrIN2O2S/c14-9-6-12-13(16-7-9)11(15)8-17(12)20(18,19)10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPXIJAFCPVHRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=N3)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrIN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901183331 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine, 6-bromo-3-iodo-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-97-3 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine, 6-bromo-3-iodo-1-(phenylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[3,2-b]pyridine, 6-bromo-3-iodo-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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